1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the cyclization of corresponding acids under tetrahydrofuran solvent medium, yielding the final compound with good efficiency .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has garnered significant interest in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication in bacterial cells . This mechanism is similar to that of quinolone antibiotics, which stabilize the enzyme-DNA complex and induce cell death.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline and pyrazole derivatives:
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Quinazoline Derivatives: Known for their analgesic and anti-inflammatory effects, quinazoline derivatives also possess a fused heterocyclic system similar to pyrazoloquinolines.
Pyrazole Derivatives: These compounds are widely studied for their pharmacological activities, including anti-inflammatory and anticancer effects.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-13-11-17(12-14-18)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)16-7-3-2-4-8-16/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNQOHXJJTWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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